molecular formula C15H15NO3 B6499578 4-(furan-2-carbonyl)-2-phenylmorpholine CAS No. 946234-18-0

4-(furan-2-carbonyl)-2-phenylmorpholine

Cat. No.: B6499578
CAS No.: 946234-18-0
M. Wt: 257.28 g/mol
InChI Key: BCNAUZXTCVIJPK-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-2-phenylmorpholine is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating both a 2-phenylmorpholine core and a furan-2-carbonyl moiety. The 2-phenylmorpholine scaffold is a privileged structure in neuroscience research, known in related derivatives for its interactions with monoamine neurotransmitter systems . Concurrently, the furan-2-carbonyl (furan-2-carboxamide) group is a recognized pharmacophore frequently associated with antimicrobial and anticancer activities in investigational compounds . The strategic fusion of these two subunits in a single molecule creates a novel chemical entity, positioning it as a high-value intermediate for the synthesis and exploration of new bioactive molecules. Its primary research application lies in its potential as a precursor for developing novel ligands or probes targeting central nervous system (CNS) targets, or as a candidate scaffold in the screening for new anti-infective agents. Researchers can utilize this compound to build more complex structures via further functionalization of the morpholine nitrogen or the furan ring, or to study structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15(13-7-4-9-18-13)16-8-10-19-14(11-16)12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNAUZXTCVIJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Furan 2 Carbonyl 2 Phenylmorpholine and Analogues

Established Synthetic Pathways for the Morpholine (B109124) Core Elaboration

The morpholine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. These range from traditional multi-step sequences to more modern, efficiency-focused approaches.

Conventional methods for constructing substituted morpholine rings often involve cyclization strategies. A common approach is the cyclization of N-substituted diethanolamine (B148213) derivatives. For instance, 2-phenylmorpholine (B1329631) can be synthesized by heating N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in the presence of an acid like 6N hydrochloric acid. prepchem.com This process involves an intramolecular nucleophilic substitution, where the hydroxyl group displaces a protonated hydroxyl group to form the heterocyclic ring.

Another versatile strategy is the palladium-catalyzed carboamination reaction. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves the Pd-catalyzed coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide, generating the morpholine products as single stereoisomers in moderate to good yields. nih.gov This approach offers significant control over the substitution pattern. nih.govnih.gov

Multicomponent reactions (MCRs) also provide a powerful route to highly substituted morpholines. A de novo synthesis strategy can build the morpholine ring from simple, large-scale amenable building blocks, allowing for substitution at up to four positions. nih.gov One such method involves the reaction of an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and ethanolamine. nih.gov

Iron(III) has been shown to catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. organic-chemistry.org Furthermore, a simple redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide enables the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org

Table 1: Conventional Synthesis Methods for Substituted Morpholines

Method Key Reagents/Catalysts Description Reference
Acid-catalyzed Cyclization N-(2'-hydroxy-2'-phenylethyl)-ethanolamine, HCl Intramolecular cyclization to form 2-phenylmorpholine. prepchem.com
Pd-catalyzed Carboamination Pd(OAc)₂, P(2-furyl)₃, NaOtBu Coupling of O-allyl ethanolamines with aryl halides to form cis-3,5-disubstituted morpholines. nih.gov
Multicomponent Reaction (MCR) α-halo oxo-component, isocyanide, ethanolamine De novo assembly of the morpholine ring, allowing for diverse substitution patterns. nih.gov
Iron(III)-catalyzed Cyclization Iron(III) salts Diastereoselective synthesis from 1,2-amino ethers or 1,2-hydroxy amines with an allylic alcohol. organic-chemistry.org
Ethylene Sulfate Method Ethylene sulfate, tBuOK Redox neutral conversion of 1,2-amino alcohols to morpholines via N-monoalkylation. organic-chemistry.org

Microwave-Assisted Organic Synthesis for Enhanced Reaction Kinetics and Yield

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions and improving yields in heterocyclic chemistry. mdpi.comnih.gov This method utilizes dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov The benefits over conventional heating include significantly shorter reaction times, higher conversion rates, and often increased selectivity. mdpi.comnih.gov

For the synthesis of morpholine-based structures, microwave irradiation has been successfully applied. For example, the synthesis of morpholine-containing chalcones and various acetamide (B32628) derivatives has been achieved with moderate to good yields and a reduction in reaction time from hours to minutes. mdpi.commdpi.com While a specific microwave-assisted synthesis for 4-(furan-2-carbonyl)-2-phenylmorpholine is not detailed in the reviewed literature, the principles are broadly applicable. The cyclization and condensation steps involved in forming substituted morpholines are amenable to microwave conditions. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Key Advantage of MAOS Reference
Synthesis of Acetamides 2–3 hours 5–10 minutes Drastic reduction in reaction time, good yields. mdpi.com
Skraup Quinoline (B57606) Synthesis 3 hours 20 minutes Important decrease in reaction time. nih.gov
Friedländer Synthesis - Single-step, higher yield (72%) vs. conventional (34%). Increased product yield. nih.gov

Strategies for Introducing the Furan-2-carbonyl Moiety

Once the 2-phenylmorpholine nucleus is obtained, the final step is the N-acylation with a furan-2-carbonyl group. This is a standard amide bond formation reaction.

The most direct method for introducing the furan-2-carbonyl group is through the reaction of 2-phenylmorpholine with furan-2-carbonyl chloride. pensoft.net Furan-2-carbonyl chloride, also known as 2-furoyl chloride, is a readily available acyl chloride. wikipedia.orgnist.gov It can be prepared by refluxing 2-furoic acid with an excess of thionyl chloride. wikipedia.org

The amide bond formation is a condensation reaction where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. algoreducation.com This reaction is typically carried out in a suitable solvent, such as dioxane or dichloromethane, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. pensoft.netresearchgate.net The general procedure involves stirring the amine (2-phenylmorpholine) and the acyl chloride (furan-2-carbonyl chloride) at room temperature or slightly below (0 °C) for a few hours. pensoft.netresearchgate.net This method has been successfully used to prepare a series of 4-(5-aryl-2-furoyl)morpholines with good yields. pensoft.net

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. While a specific one-pot synthesis for this compound is not explicitly described, related methodologies for other morpholine and furan (B31954) derivatives suggest its feasibility. nih.govthieme-connect.com

For instance, a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has been used to create 3-substituted morpholines. organic-chemistry.org Similarly, multicomponent reactions, as mentioned previously, can assemble the morpholine ring in a single procedural step from multiple starting materials. nih.govthieme-connect.com A hypothetical one-pot approach for the target molecule could involve the in-situ formation of 2-phenylmorpholine followed by the immediate addition of furan-2-carbonyl chloride without isolating the morpholine intermediate. The development of such a process would be a significant step towards a more efficient and atom-economical synthesis.

Synthesis of Phenyl Substituents on the Morpholine Ring

The introduction of the phenyl group at the C2 position of the morpholine ring is a critical step in the synthesis of the core structure. Several methods exist to achieve this.

The most direct synthesis of 2-phenylmorpholine involves the intramolecular cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine. prepchem.com This precursor is synthesized from the reaction of ethanolamine with styrene (B11656) oxide.

Another powerful method is the palladium-catalyzed carboamination, which can introduce an aryl group during the formation of the morpholine ring itself. nih.gov By choosing the appropriate aryl bromide, a phenyl group can be incorporated into the final structure. This strategy provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines. nih.gov

Additionally, deprotection of a protected precursor like (S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester can yield (S)-2-phenylmorpholine. This reaction is typically performed using a strong acid such as 4N HCl in dioxane. chemicalbook.com The synthesis of various substituted phenylmorpholines has been a subject of interest, with many acting as psychostimulant drugs, highlighting the importance of synthetic routes to this class of compounds. wikipedia.org

Table 3: Methods for the Synthesis of 2-Phenylmorpholine

Starting Material(s) Key Reagents/Conditions Product Reference
N-(2'-hydroxy-2'-phenylethyl)-ethanolamine 6N Hydrochloric acid, heat 2-Phenylmorpholine prepchem.com
(S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester 4N HCl in dioxane (S)-2-Phenylmorpholine chemicalbook.com
O-allyl ethanolamine derivative, Aryl bromide Pd(OAc)₂, P(2-furyl)₃, NaOtBu Substituted Phenylmorpholine nih.gov

General Methods for Phenyl Group Incorporation

The introduction of a phenyl group at the C-2 position of the morpholine ring is a key synthetic step for creating the core structure of this compound. Several general methodologies have been established for this purpose.

One common approach involves constructing the morpholine ring from precursors that already contain the necessary phenyl substituent. A documented process involves the reaction of a dialkylene glycol, substituted with a phenyl group, with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst. google.com This reaction is typically performed at elevated temperatures (150 °C to 400 °C) and pressures (30 to 400 atmospheres), leading to the formation of the corresponding phenyl-substituted morpholine. google.com

Another effective method starts with an appropriately substituted aniline. For instance, heating a substituted phenylamine with 2-chloroethyl ether under the influence of a base can facilitate a ring-closing reaction to yield N-phenylmorpholine derivatives. google.com This method can be adapted to produce C-phenyl substituted morpholines by using starting materials with the phenyl group at the desired position.

For the enantioselective synthesis of specific stereoisomers, such as (S)-2-phenylmorpholine, a common precursor is the corresponding N-protected derivative. A typical synthesis involves the deprotection of (S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester using a strong acid like hydrogen chloride in a solvent such as 1,4-dioxane. chemicalbook.com Subsequent basification with a base like sodium hydroxide (B78521) allows for the isolation of the final chiral 2-phenylmorpholine. chemicalbook.com

Table 1: General Methods for Phenylmorpholine Synthesis

Starting Materials Reagents & Conditions Product Reference
Phenyl-substituted dialkylene glycol, Ammonia Hydrogen, Hydrogenation catalyst, 150-400°C, 30-400 atm 2-Phenylmorpholine google.com
Substituted Phenylamine, 2-chloroethyl ether Base, Heat N-Phenylmorpholine google.com

Diastereoselective Synthesis Approaches for Chiral Morpholine Derivatives

Achieving stereochemical control during the synthesis of substituted morpholines is critical for producing specific, chirally pure compounds. Diastereoselective synthesis aims to preferentially form one diastereomer over others.

A notable method for the diastereoselective synthesis of 3-substituted morpholines utilizes Grignard reagents in reaction with N-sulfinyl imines. thieme-connect.com This two-step process demonstrates high levels of diastereocontrol. thieme-connect.com The reaction is versatile, accommodating both aryl and alkyl Grignard reagents, and the subsequent simple removal of the sulfinyl group provides access to enantioenriched functionalized morpholines. thieme-connect.com The initial step involves the addition of the Grignard reagent to the N-sulfinyl imine, followed by a cyclization step to form the morpholine ring. thieme-connect.com

Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info The use of bromine (Br₂) as an electrophile can trigger the cyclization to form chiral morpholine derivatives. banglajol.info The stereochemical outcome of this reaction can be highly dependent on the reaction conditions and the substituents on the starting material. For example, quenching the reaction after a short period can lead to a single diastereomer, whereas allowing the reaction to proceed to completion may result in a mixture of diastereomers. banglajol.info The presence of electron-donating groups on the aryl moiety can accelerate the reaction and influence the diastereomeric ratio. banglajol.info

Table 2: Diastereoselective Synthesis of Chiral Morpholines

Precursor Key Reagents Key Feature Reference
N-Sulfinyl imine Grignard reagent (e.g., Phenylmagnesium bromide) High diastereocontrol from chiral auxiliary thieme-connect.com

Advanced Synthetic Techniques for Derivatization and Analogues

To create a diverse range of analogues based on the this compound scaffold, advanced synthetic techniques are employed. These methods allow for precise modification of the core structure.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for the synthesis and functionalization of complex molecules like morpholine derivatives. acs.orgjocpr.com These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enable the efficient and selective assembly of structurally diverse compounds. jocpr.com

The Suzuki-Miyaura reaction, specifically, is widely used for creating biaryl structures by coupling an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. jocpr.comlibretexts.org In the context of morpholine derivatives, this reaction can be used to introduce various aryl or heteroaryl groups onto the morpholine scaffold, either at a carbon position or at the nitrogen atom (N-arylation). acs.orgjocpr.com

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.orgnih.gov

Transmetalation : The organoboron compound transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.orgnih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgnih.gov

The choice of ligand, base, and solvent is crucial for the success and selectivity of the reaction. acs.orgnih.gov Recent advancements have focused on developing more robust catalysts and ligands that expand the reaction's scope to include more challenging substrates and improve efficiency under milder conditions. jocpr.comyoutube.com For instance, the use of N-methyliminodiacetic acid (MIDA) boronates allows for iterative cross-coupling reactions, as these bench-stable reagents are unreactive until deprotected under mild conditions. sigmaaldrich.com

Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., Deuteration)

Isotopic labeling is a vital technique used to trace the pathways of molecules in biological systems and to elucidate reaction mechanisms. musechem.comresearchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) (²H or D), or carbon-12 with carbon-13), researchers can track the fate of the labeled molecule or specific parts of it. chemicalsknowledgehub.com

In the context of synthesizing and studying morpholine derivatives, deuteration can provide significant mechanistic insights. For instance, deuterium labeling can help determine which bonds are broken and formed during a reaction and can reveal the source of hydrogen atoms in the final product. nih.gov A deuterium-labeling experiment was used to probe the mechanism of a cooperative Cu/Pd-catalyzed silylcarbonylation reaction, revealing information about the reactivity of terminal acetylenes under the reaction conditions. acs.org

Several methods exist for introducing deuterium into organic molecules:

Base-Mediated Deuteration : A cost-effective strategy involves using a deuterated solvent, such as DMSO-d₆, as the deuterium source in the presence of a base. nih.gov This method can be applied to a variety of substrates for selective deuterium incorporation. nih.gov

Reductive Deuteration : Reagents like samarium(II) iodide (SmI₂) can be used in combination with heavy water (D₂O) to achieve reductive deuteration. acs.org This has been applied to the ring-opening of cyclopropanes to yield α,γ-dideuterated esters with high efficiency. acs.org

Direct Hydrogen Isotope Exchange (HIE) : Transition metal-catalyzed HIE allows for the direct replacement of C-H bonds with C-D bonds, often in a single step, using deuterated water as the isotope source. researchgate.net

The synthesis of specifically deuterated morpholine derivatives, such as 2,2,6,6-d₄-morpholine, has been developed for use in pharmaceutical agents to study metabolic pathways and potentially alter pharmacokinetic properties. google.com

Formation of Hybrid Molecules Incorporating Bioactive Scaffolds

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds. nih.govresearchgate.net A common strategy in drug discovery is molecular hybridization, which involves combining the morpholine moiety with other known bioactive scaffolds to create new hybrid molecules with potentially enhanced or novel biological activities. nih.govjchemrev.com

This approach has led to the synthesis of various morpholine-containing hybrids:

Benzimidazole-Morpholine Hybrids : Researchers have synthesized hybrid molecules where a pharmacologically active N-methyl morpholine scaffold is attached to a benzimidazolium ring. mdpi.com

Pyrimidine-Morpholine Hybrids : Novel hybrids of pyrimidine (B1678525) and morpholine have been designed and synthesized, leveraging the known biological activities of both heterocyclic systems. nih.gov The goal of such hybridization is often to identify potent cytotoxic agents for anticancer research. nih.gov

The rationale behind creating these hybrids is that the morpholine ring can contribute to improved pharmacokinetic properties, such as solubility and metabolic stability, while the other scaffold provides the primary interaction with the biological target. nih.govnih.gov The synthesis of these hybrids often involves multi-step sequences where the pre-formed morpholine ring is coupled to the other bioactive fragment using standard organic reactions. nih.govmdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
2-phenylmorpholine
N-phenylmorpholine
(S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester
(S)-2-phenylmorpholine
N-allyl-β-amino alcohols
N-methyl morpholine
2,2,6,6-d₄-morpholine
N-methyliminodiacetic acid (MIDA) boronates
2-chloroethyl ether
Phenylmagnesium bromide

Spectroscopic and Structural Characterization of 4 Furan 2 Carbonyl 2 Phenylmorpholine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis and Chemical Shift Assignment

Furan (B31954) Ring Protons: The protons on the furan ring are typically observed in the aromatic region of the spectrum. The proton at position 5 of the furan ring is expected to appear as a doublet, while the protons at positions 3 and 4 will likely appear as a multiplet or as distinct doublets of doublets, depending on the coupling constants. For instance, in 4-[5-(4-nitrophenyl)-2-furoyl]morpholine, the furan protons (H-3 and H-4) appear as doublets at approximately 7.44 ppm and 7.21 ppm, respectively. pensoft.net

Phenyl Ring Protons: The protons of the phenyl group at the 2-position of the morpholine (B109124) ring will also resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the morpholine ring.

Morpholine Ring Protons: The protons of the morpholine ring are expected to appear in the upfield region of the spectrum. In related 4-(5-aryl-2-furoyl)morpholines, the morpholine protons exhibit two distinct signals, which are typically broad singlets or multiplets, at approximately 3.72-3.74 ppm and 3.66-3.67 ppm. pensoft.net These signals correspond to the four axial and four equatorial protons of the morpholine ring, which are often non-equivalent due to the ring's chair conformation and the steric hindrance from the adjacent phenyl group.

A representative, hypothetical ¹H-NMR data table for 4-(furan-2-carbonyl)-2-phenylmorpholine is presented below, based on the analysis of its constituent parts and related analogues.

Proton Expected Chemical Shift (ppm) Multiplicity
Furan H-5~7.6dd
Furan H-3~7.2dd
Furan H-4~6.5dd
Phenyl H7.2-7.5m
Morpholine CH₂ (axial)~3.6-3.8m
Morpholine CH₂ (equatorial)~3.4-3.6m
Morpholine CH (benzylic)~4.5-5.0m

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis and Carbon Environment Elucidation

The ¹³C-NMR spectrum of this compound provides information on the different carbon environments within the molecule.

Furan Ring Carbons: The carbons of the furan ring are expected to resonate in the downfield region. The carbon attached to the carbonyl group (C-2) will be the most deshielded, followed by the other carbons of the furan ring.

Phenyl Ring Carbons: The carbons of the phenyl ring will also appear in the downfield region, with the ipso-carbon (the carbon attached to the morpholine ring) showing a distinct chemical shift.

Morpholine Ring Carbons: The carbons of the morpholine ring will be found in the upfield region of the spectrum. The carbon atom adjacent to the nitrogen and the phenyl group (C-2) will be more deshielded than the other morpholine carbons.

Carbonyl Carbon: The carbonyl carbon of the furan-2-carbonyl group is expected to have a characteristic chemical shift in the range of 160-170 ppm.

A hypothetical ¹³C-NMR data table is provided below for illustrative purposes.

Carbon Expected Chemical Shift (ppm)
Carbonyl C=O160-165
Furan C-2145-150
Furan C-5143-148
Furan C-3115-120
Furan C-4110-115
Phenyl C (ipso)135-140
Phenyl C125-130
Morpholine C-265-70
Morpholine C-3, C-545-50
Morpholine C-666-68

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H-NMR) for Labeled Analogues

Deuterium (²H) NMR spectroscopy can be employed to study the fate of isotopically labeled analogues of this compound. While specific studies on this compound are not cited, the technique is valuable for mechanistic and metabolic investigations. For instance, the synthesis of furan-2-carbaldehyde-d has been reported, which could serve as a precursor for a deuterated version of the target molecule. mdpi.com By introducing a deuterium label at a specific position, one can track the molecule's transformations in chemical reactions or biological systems. The ²H-NMR spectrum would show a signal at the chemical shift corresponding to the position of the deuterium atom, providing direct evidence of its location.

Isotope Shift Analysis in NMR Spectra

The substitution of a proton with a deuterium atom can cause a small but measurable change in the chemical shifts of nearby ¹³C nuclei, known as an isotope shift. This effect can provide valuable structural information. In the case of furan-2-carbaldehyde-d, an isotope shift has been observed for the carbons of the furan ring upon deuteration of the aldehyde proton. mdpi.com Similar isotope shift analysis on labeled analogues of this compound could be used to confirm assignments of carbon signals and to study subtle conformational and electronic effects.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a key technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the furan-2-carbonyl moiety is expected in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by conjugation with the furan ring.

C-O-C Stretching: The furan ring and the morpholine ring both contain C-O-C ether linkages. These will give rise to characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring is expected to appear in the region of 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: The furan and phenyl rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the morpholine ring's methylene (B1212753) groups will be observed just below 3000 cm⁻¹.

A summary of the expected FT-IR absorption bands is presented in the table below.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000-3100Medium to Weak
Aliphatic C-H Stretch2850-2960Medium
Carbonyl (C=O) Stretch1650-1680Strong
Aromatic C=C Stretch1400-1600Medium to Weak
C-O-C Stretch (Furan & Morpholine)1000-1300Strong
C-N Stretch1100-1300Medium

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Surface Analysis

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique used for the surface analysis of solid and liquid samples. researchgate.net It provides information about the chemical structure and functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The tertiary amide group (C=O) stretch is expected to produce a very strong band in the region of 1680-1630 cm⁻¹. blogspot.comspectroscopyonline.com The aromatic C-H stretching vibrations from the phenyl and furan rings are anticipated to appear above 3000 cm⁻¹. Specifically, phenyl C-H stretching typically results in peaks around 3072-3055 cm⁻¹. researchgate.net The furan ring is characterized by several bands, including C=C stretching near 1510 cm⁻¹ and C-O-C stretching vibrations, with a notable peak often found around 1012 cm⁻¹. researchgate.netglobalresearchonline.net

The morpholine ring structure contributes C-H stretching vibrations from its methylene (CH₂) groups, generally observed between 3100-2850 cm⁻¹. researchgate.net Furthermore, the C-O-C ether linkage within the morpholine ring and the C-N stretching of the tertiary amine are expected to show signals in the fingerprint region. The phenyl group also presents characteristic C=C in-ring stretching vibrations at approximately 1591 and 1488 cm⁻¹ and out-of-plane C-H bending vibrations between 725 and 694 cm⁻¹. researchgate.netresearchgate.net

Table 1: Predicted ATR-IR Characteristic Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Source
~3100 - 3000Medium=C-H StretchPhenyl & Furan Rings researchgate.net
~2950 - 2850MediumC-H StretchMorpholine Ring CH₂ researchgate.net
~1660 - 1630StrongC=O Stretch (Amide I)Tertiary Amide blogspot.comspectroscopyonline.com
~1600 & ~1490Medium-StrongC=C Ring StretchPhenyl Ring researchgate.netresearchgate.net
~1510MediumC=C Ring StretchFuran Ring researchgate.net
~1450MediumCH₂ BendingMorpholine Ring scielo.org.mx
~1260MediumC-N StretchTertiary Amide/Amine researchgate.net
~1120Medium-StrongC-O-C Asymmetric StretchMorpholine Ring Ether researchgate.net
~1015MediumC-O-C Symmetric StretchFuran Ring researchgate.net
~750 & ~700StrongC-H Out-of-plane BendPhenyl Ring researchgate.net

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. pitt.edu It measures the inelastic scattering of monochromatic light, providing a detailed fingerprint of a molecule's vibrational modes. horiba.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the skeletal structures of aromatic and heterocyclic rings.

For this compound, the phenyl ring is expected to produce strong Raman signals. Characteristic phenyl ring breathing modes are typically observed near 1000 cm⁻¹ and 1030 cm⁻¹, and C=C stretching vibrations appear around 1600 cm⁻¹. horiba.comnih.gov The furan ring also possesses characteristic Raman active modes, including ring stretching and deformation vibrations. globalresearchonline.netresearchgate.net Studies on similar morpholine-containing compounds, such as 4-(benzenesulfonyl)-morpholine, have identified characteristic ring stretching and bending modes, which can be used as a reference. scielo.org.mxresearchgate.net For instance, a band typical for morpholine ring stretching has been noted around 1040 cm⁻¹. researchgate.net Amide groups also have characteristic Raman bands, although they can sometimes be weaker than those observed in IR spectroscopy. pitt.eduacs.org

Table 2: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹)IntensityVibrational AssignmentFunctional Group Source
~3060StrongAromatic C-H StretchPhenyl & Furan Rings
~1605StrongC=C Aromatic Ring StretchPhenyl Ring horiba.comnih.gov
~1580MediumC=C Aromatic Ring StretchPhenyl & Furan Rings horiba.com
~1460MediumCH₂ BendingMorpholine Ring scielo.org.mx
~1350MediumC-C Ring StretchingBenzene & Morpholine Rings scielo.org.mx
~1040MediumRing StretchMorpholine Ring researchgate.net
~1000StrongRing Breathing ModePhenyl Ring horiba.comnih.gov
~840MediumRing VibrationMorpholine Ring researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and structure of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for separating components of a mixture and determining their molecular weights. For a compound like this compound, a reverse-phase high-performance liquid chromatography (HPLC) method would be suitable for purity assessment. This would likely involve a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water containing a small amount of formic acid to facilitate protonation. aip.org

The eluent would be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation. The nominal molecular weight of this compound (C₁₅H₁₅NO₃) is 257 g/mol . In positive ion mode ESI-MS, the compound would be expected to be detected primarily as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 258. The purity of the sample can be assessed by the relative area of the corresponding peak in the chromatogram. Analytical methods developed for determining morpholine in various samples often utilize LC-MS/MS, highlighting the suitability of this technique. nih.govnifc.gov.vnnifc.gov.vn

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards molecules with high-energy electrons, causing extensive and reproducible fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, aiding in structural elucidation.

For this compound, the molecular ion peak (M⁺) at m/z 257 would be expected. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). The most prominent fragments would arise from the loss of stable neutral or radical species.

Predicted fragmentation includes:

Furanoyl cation: Cleavage of the amide C-N bond could yield a stable furanoyl cation at m/z 95.

Phenylmorpholine cation: The corresponding [M-C₅H₃O₂]⁺ fragment would appear at m/z 162.

Tropylium ion: The presence of the phenyl group suggests a potential fragment at m/z 91 (benzyl cation) or 77 (phenyl cation).

Morpholine ring fragmentation: The morpholine ring can undergo cleavage, leading to characteristic losses. For example, cleavage of the morpholine ring could result in the loss of C₂H₄O.

Table 3: Predicted EI-MS Fragmentation of this compound

Predicted m/zIon Structure/FragmentFragmentation Pathway
257[C₁₅H₁₅NO₃]⁺Molecular Ion (M⁺)
162[C₁₀H₁₂NO]⁺M - [C₅H₃O₂] (Loss of furanoyl radical)
105[C₇H₅O]⁺Phenylcarbonyl cation (from rearrangement)
95[C₅H₃O₂]⁺Furanoyl cation
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision and accuracy. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places, allowing for the unambiguous determination of a molecular formula. alevelchemistry.co.ukresearchgate.net

The exact mass of a molecule is calculated using the monoisotopic masses of its most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). For this compound, with the molecular formula C₁₅H₁₅NO₃, the calculated exact mass provides a definitive confirmation of its elemental composition.

Molecular Formula: C₁₅H₁₅NO₃

Nominal Mass: 257

Calculated Monoisotopic Mass: 257.1052 Da

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the calculated exact mass would confirm the molecular formula C₁₅H₁₅NO₃, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.

Advanced Structural Elucidation Techniques

While the spectroscopic and spectrometric techniques discussed provide substantial structural information, complete and unambiguous elucidation often requires more advanced methods. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments, such as COSY, HSQC, and HMBC, would be essential to definitively assign all proton and carbon signals and establish the connectivity between the furan, carbonyl, morpholine, and phenyl moieties. For solid-state confirmation and to determine the precise three-dimensional arrangement of the molecule, including the conformation of the morpholine ring and the relative orientation of the substituents, single-crystal X-ray crystallography would be the ultimate analytical tool.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

For a molecule like this compound, a single-crystal X-ray diffraction study would be expected to reveal key structural features. The analysis would likely confirm the trans-configuration of the substituents on the morpholine ring, which is generally the more stable arrangement for 2,4-disubstituted morpholines. nih.gov The relative orientation of the phenyl and furan rings with respect to the morpholine core would also be determined, which is crucial for understanding potential intermolecular interactions in the crystal lattice.

In a typical X-ray crystallography experiment, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

The crystallographic data for an analogue, 4-methylphenmetrazine (4-MPM), confirmed its trans-form as a hydrochloride salt, highlighting the utility of this technique in establishing stereochemistry. nih.gov For this compound, a similar analysis would provide definitive proof of its structure.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
Unit Cell Dimensions (Å)a, b, c dimensions defining the unit cell
Unit Cell Angles (°)α, β, γ angles defining the unit cell
Volume (ų)The volume of the unit cell
ZNumber of molecules per unit cell
Calculated Density (g/cm³)The theoretical density of the crystal
R-factorA measure of the agreement between the model and data

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores and its electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to the π → π* transitions of the aromatic phenyl and furan rings, as well as the n → π* transition of the carbonyl group. The conjugation between the furan ring and the carbonyl group is likely to result in a distinct absorption band.

The solvent used for the analysis can influence the position and intensity of the absorption bands. A typical UV-Vis experiment involves dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and recording the absorbance as a function of wavelength.

Studies on related compounds, such as 1,10-phenanthroline (B135089) and quinoline (B57606) derivatives, have demonstrated how UV-Vis spectroscopy can be used to characterize their photoluminescent properties, including absorption maxima and molar extinction coefficients. nih.gov For instance, certain phenanthroline derivatives show characteristic absorption peaks around 345 nm and 386 nm. nih.gov Similarly, the UV-Vis spectrum of this compound would provide key information about its electronic structure.

Table 2: Expected UV-Vis Absorption Data for this compound

TransitionExpected λmax (nm) RangeChromophore
π → π200 - 280Phenyl ring, Furan ring
π → π250 - 320Furan-carbonyl conjugated system
n → π*> 300Carbonyl group

Computational and Theoretical Investigations of 4 Furan 2 Carbonyl 2 Phenylmorpholine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. japsonline.com These studies are crucial for understanding the potential therapeutic applications of a compound by simulating its interaction with a biological target at the molecular level.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations predict how 4-(furan-2-carbonyl)-2-phenylmorpholine fits into the binding site of a protein target. The process involves placing the ligand in various conformations and orientations within the receptor's active site to find the most stable binding mode. nih.gov The interactions stabilizing the ligand-protein complex can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For instance, the furan (B31954) and phenyl rings of the compound are capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov The carbonyl group and the morpholine (B109124) oxygen can act as hydrogen bond acceptors, interacting with suitable donor residues in the protein. researchgate.net Different binding modes can arise depending on the specific topology and amino acid composition of the target site. nih.gov

Identification of Key Interacting Residues within Target Binding Sites

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues that are key to the interaction. jmbfs.org Understanding these interactions is vital for explaining the ligand's binding specificity and for guiding future structural modifications to improve potency. For furan-containing ligands, interactions often involve aromatic residues. For example, studies have shown that π-π stacking with residues like Phe19 and Phe20 is a crucial first step in the binding process for some inhibitors. nih.gov Other key interactions for related heterocyclic compounds include hydrogen bonds with serine or lysine (B10760008) residues and hydrophobic interactions with leucine, valine, and isoleucine. nih.govjmbfs.org The specific residues involved for this compound would be entirely dependent on the architecture of the target protein's binding site.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. arxiv.org It can be used to optimize the geometry of this compound and calculate various properties like bond lengths, bond angles, and dihedral angles. nih.govnih.gov DFT calculations also provide insights into the molecule's stability and reactivity through the analysis of its molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. nih.gov Furthermore, DFT can be used to calculate thermodynamic parameters, helping to understand the molecule's stability under different conditions. arxiv.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's chemical reactivity and kinetic stability. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of the molecule. The LUMO is the orbital that is most likely to accept electrons, representing the electrophilic character. wikipedia.orgimperial.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. FMO analysis for this compound would involve calculating the energies of these orbitals to predict its reactivity profile. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and how it relates to chemical bonding. It interprets the complex wave function of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis's concept of chemical structure.

A key application of NBO analysis is the investigation of intramolecular charge transfer (ICT). This occurs when electrons move from an electron-donating part of a molecule to an electron-accepting part. In NBO analysis, ICT is quantified by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions, particularly from a filled bonding or lone pair orbital (i) to a vacant antibonding orbital (j), indicates the strength of the charge transfer. Higher E(2) values suggest a more significant delocalization of electrons and a stronger ICT, which can influence the molecule's reactivity, stability, and electronic properties. For instance, studies on similar heterocyclic compounds have used NBO analysis to understand hyperconjugative interactions and the stability conferred by electron delocalization.

Noncovalent Interaction (NCI) Analysis for Steric Hindrance and Intermolecular Forces

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and understand weak interactions within a molecule (intramolecular) and between molecules (intermolecular). These interactions include hydrogen bonds, van der Waals forces, and steric repulsion. The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG).

NCI plots generate 3D isosurfaces that represent different types of interactions:

Blue surfaces typically indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify strong repulsive interactions, such as steric hindrance in crowded molecular regions.

This visualization helps in understanding how a molecule's shape and functional groups influence its crystal packing and interactions with other molecules.

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps predict the most reactive sites within a molecule. It quantifies how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This allows for the identification of sites susceptible to different types of chemical attacks:

Electrophilic attack (where the molecule accepts electrons) is most likely to occur at sites with a high value of the Fukui function f-(r).

Nucleophilic attack (where the molecule donates electrons) is predicted to happen at sites with a high value of f+(r).

Radical attack is associated with a high value of f0(r).

By calculating these indices for each atom in a molecule, researchers can rank the reactivity of different sites, providing valuable insights for predicting reaction mechanisms and designing new syntheses.

Tautomerism Effect Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Computational analysis is a powerful tool to study tautomerism by calculating the relative energies and stability of different tautomeric forms. Using methods like DFT, scientists can determine the optimized geometry and thermodynamic properties (enthalpy, Gibbs free energy) of each tautomer.

The results indicate which tautomer is more stable and therefore more populated at equilibrium under specific conditions (e.g., in the gas phase or in a solvent). Spectroscopic properties, such as infrared (IR) frequencies, can also be calculated for each tautomer and compared with experimental data to identify which form is present.

Conformational and Quantum-Mechanical Calculations for Structure-Property Relationships

Molecules that are not rigid can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers (low-energy states) and the energy barriers for converting between them. Quantum-mechanical calculations, such as DFT and ab initio methods, are used to perform this analysis by:

Scanning the potential energy surface of the molecule by systematically rotating specific bonds.

Identifying the energy minima, which correspond to stable conformers.

Calculating the relative energies of these conformers to determine their population distribution (e.g., via the Boltzmann distribution).

Understanding the preferred conformations is crucial as a molecule's three-dimensional shape dictates its physical and biological properties. By correlating the calculated structural features (bond lengths, angles) with molecular properties, researchers can establish structure-property relationships.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, which is something that static quantum-mechanical calculations cannot capture.

Investigation of Ligand-Target Complex Stability and Dynamic Conformational Changes

In drug discovery and materials science, MD simulations are used to study how a ligand (a small molecule) interacts with a larger target molecule, such as a protein. After docking a ligand into a target's binding site, an MD simulation is run to observe the complex's behavior in a simulated physiological environment (e.g., in water at a constant temperature and pressure).

Key insights from these simulations include:

Stability of the Complex : By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the ligand remains stably bound in the binding pocket.

Dynamic Conformational Changes : MD simulations reveal how the ligand and target adapt their shapes to optimize their interaction, providing a more realistic picture than static models.

Binding Interactions : The simulation allows for the analysis of the persistence of intermolecular forces, such as hydrogen bonds and hydrophobic contacts, which are critical for binding affinity.

Analysis of Solvent Effects and Water Molecule Interactions

The interaction of a molecule with its solvent environment, particularly water, is crucial for its biological activity, influencing its conformation, solubility, and ability to cross biological membranes. For this compound, the interplay between the hydrophobic phenyl and furan rings and the hydrophilic amide and morpholine oxygen and nitrogen atoms dictates its behavior in aqueous solutions.

Computational studies on similar amide-containing molecules have shown that water molecules form hydrogen bonds with the carbonyl group of the amide. nih.govacs.org The dynamics of these interactions, including the making and breaking of hydrogen bonds, are influenced by the nature of the substituents on the amide nitrogen. nih.gov In the case of this compound, the bulky phenyl-substituted morpholine ring is expected to sterically influence the hydration of the amide carbonyl. nih.gov

The conformational flexibility of the morpholine ring is another critical aspect influenced by solvent. Studies on substituted morpholines have demonstrated that the ring can adopt different chair and boat conformations. cdnsciencepub.com The presence of the bulky 2-phenyl and 4-furan-2-carbonyl substituents will likely favor a specific conformation to minimize steric strain. nih.gov The polarity of the solvent can modulate the relative energies of these conformations, and computational methods can predict the most stable conformer in different solvent environments.

A hypothetical analysis of the solvent effects on the conformational stability of this compound could involve calculating the relative energies of different conformers in solvents of varying polarity, as illustrated in the hypothetical data below.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

ConformerRelative Energy (kcal/mol) in WaterRelative Energy (kcal/mol) in Octanol
Chair (axial phenyl)0.00.5
Chair (equatorial phenyl)1.20.0
Twist-Boat5.86.3

This table is for illustrative purposes and does not represent experimentally verified data.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govyoutube.com For this compound, a pharmacophore model could be developed based on its structure and potential interactions with a biological target.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the furan-2-carbonyl group).

A hydrogen bond acceptor (the morpholine oxygen).

An aromatic ring feature (the phenyl group).

A hydrophobic feature (the furan ring).

A hydrogen bond acceptor (the morpholine nitrogen, depending on its protonation state).

A hypothetical pharmacophore model for a target that binds this compound is presented below.

Table 2: Hypothetical Pharmacophore Features for a this compound Binding Site

FeatureType
1Hydrogen Bond Acceptor
2Hydrogen Bond Acceptor
3Aromatic Ring
4Hydrophobic

This table is for illustrative purposes and does not represent experimentally verified data.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. This process, known as virtual screening, can efficiently identify novel compounds with a high probability of binding to the same target. researchgate.netresearchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity. This approach significantly streamlines the initial stages of drug discovery by prioritizing compounds for experimental testing.

Theoretical Mechanistic Studies of Chemical Transformations and Biological Pathways

Theoretical mechanistic studies can provide valuable insights into the chemical reactivity of this compound and its potential metabolic fate. The furan ring, for instance, is known to undergo various chemical transformations, including ring-opening reactions. buct.edu.cnacs.orgaip.org Computational studies using density functional theory (DFT) can elucidate the mechanisms and energetics of such reactions, predicting potential metabolites. For example, the acid-catalyzed ring-opening of furan in an aqueous environment has been theoretically investigated, showing that protonation at the α-carbon is the rate-limiting step. acs.org

The metabolic stability of the morpholine ring is also a critical factor. While generally considered a stable heterocycle, it can undergo oxidative metabolism. sci-hub.se Theoretical models can predict the most likely sites of metabolism on the this compound molecule, guiding the design of more metabolically stable analogs.

Furthermore, if this compound is found to have a particular biological activity, theoretical studies can help to elucidate its mechanism of action at a molecular level. By modeling the interaction of the compound with its biological target, such as an enzyme or receptor, it is possible to identify key binding interactions and understand how the compound modulates the target's function. This information is invaluable for the rational design of more potent and selective derivatives.

For instance, if this compound were to interact with an enzyme involved in the phenylpropanoid pathway, computational methods could be used to model its binding to the active site and predict its effect on the enzymatic reaction. mdpi.com

Structure Activity Relationship Sar Studies of 4 Furan 2 Carbonyl 2 Phenylmorpholine Analogues

Impact of Substitutions on the Furan (B31954) Ring Moiety

The furan-2-carbonyl group is a vital component of the core molecule, and modifications to the furan ring can significantly influence biological activity. The electronic properties and steric profile of substituents on the furan ring play a crucial role in the interaction of these analogues with their biological targets.

For example, the presence of a nitro group, a strong electron-withdrawing group, on a phenyl-furan system has been shown to be important for activity in certain contexts. nih.gov In other cases, the introduction of a chlorine atom to a furan ring, as seen in 4-(5-chlorofuran-2-yl) derivatives, was found to be important for cytotoxic effects in anticancer studies. researchgate.net Furan-2-carboxamide moieties have also been identified as potent antiproliferative agents against various cancer cell lines. nih.gov

The following table summarizes the impact of substitutions on a furan ring in related compound series, providing a basis for predicting the effects of similar substitutions on 4-(furan-2-carbonyl)-2-phenylmorpholine analogues.

Compound/Analogue Class Furan Ring Substitution Impact on Biological Activity Reference
Phenyl-furan derivativesOrtho-nitro groupMaintained or improved inhibitory activity nih.gov
2-thienyl-4-furyl-6-aryl pyridines5-chloro substituentImportant for cytotoxic effect researchgate.net
Furan-based derivativesUnsubstituted furan-2-carboxamidePotent antiproliferative activity nih.gov

Influence of Modifications at the Morpholine (B109124) Nitrogen (N-4 Position)

The nitrogen atom at the N-4 position of the morpholine ring is a key site for chemical modification. The substituent at this position can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

In the parent compound, the N-4 position is acylated with a furan-2-carbonyl group. Replacing this acyl group with other substituents can dramatically alter the compound's biological profile. For example, in the broader class of substituted phenylmorpholines, N-alkylation can lead to compounds with different activities. wikipedia.org Specifically, compounds with an N-propyl substitution have been shown to act as dopamine (B1211576) receptor agonists. wikipedia.org

The nature of the substituent at N-4 can also impact metabolic stability. The amide bond in this compound may be susceptible to hydrolysis by amidases in the body. Altering the electronic nature of the acyl group or replacing it with a more stable linkage could enhance the compound's duration of action.

Role of the Phenyl Substituent at the C-2 Position of the Morpholine Ring

The phenyl group at the C-2 position of the morpholine ring is a crucial determinant of the biological activity of these analogues. Its size, hydrophobicity, and electronic properties can significantly affect how the molecule fits into the binding pocket of its target protein.

Studies on various 2-phenylmorpholine (B1329631) derivatives have highlighted the importance of this aromatic ring. wikipedia.orgnih.gov The introduction of substituents onto this phenyl ring can fine-tune the compound's activity. For instance, SAR studies on related morpholine derivatives have shown that substitutions on the phenyl ring can lead to an increase in inhibitory action. e3s-conferences.org

The position of the substituent on the phenyl ring is also critical. Ortho, meta, and para substitutions can lead to different spatial arrangements of the functional groups, which can either enhance or diminish binding affinity. For example, in a series of 2-thienyl-4-furyl-6-aryl pyridine (B92270) anticancer drug candidates, it was found that a methyl or chloro group in the para-position of the phenyl ring enhanced biological activity. researchgate.net

The following table summarizes the effects of phenyl ring substitutions in related morpholine and phenyl-containing compounds.

Compound/Analogue Class Phenyl Ring Substitution Impact on Biological Activity Reference
Morpholine derivativesAromatic ring with halogenIncreased inhibitory activity e3s-conferences.org
2-thienyl-4-furyl-6-aryl pyridinespara-CH3 or para-ClEnhanced biological activity researchgate.net
2-phenylmorpholine analoguesGeneral substitutionCan modulate activity wikipedia.orgnih.gov

Stereochemical Considerations and Enantioselectivity in Biological Activity

The 2-phenylmorpholine scaffold contains a chiral center at the C-2 position, meaning it can exist as two enantiomers (R and S). It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have different pharmacological activities, potencies, and toxicity profiles.

The spatial arrangement of the phenyl group is critical for the molecule's interaction with its biological target, which is typically a chiral environment such as a receptor binding site or an enzyme active site. One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

For instance, in studies of other chiral molecules, it has been shown that a specific isomer can have a higher inhibition activity. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential to determine which stereoisomer is responsible for the desired activity. This knowledge can lead to the development of single-enantiomer drugs, which can have a better therapeutic index and fewer side effects. The diastereoselective synthesis of substituted morpholines is an active area of research to access conformationally rigid structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By developing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities, QSAR models can be used to predict the activity of new, unsynthesized analogues. pensoft.net

For this compound analogues, a QSAR study would involve compiling a dataset of compounds with varying substituents on the furan and phenyl rings, as well as at the N-4 position. For each compound, a set of molecular descriptors would be calculated, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic effects of substituents.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) to model the compound's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

These descriptors would then be correlated with the biological activity using statistical methods like multiple linear regression or more advanced machine learning algorithms like gene expression programming. nih.gov A validated QSAR model can be a powerful tool for virtual screening and for prioritizing the synthesis of new analogues with potentially improved potency.

Exploration of Bioisosteric Replacements to Optimize Potency and Selectivity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. cambridgemedchemconsulting.com

In the context of this compound, several bioisosteric replacements could be explored:

Furan Ring Bioisosteres: The furan ring could be replaced by other five-membered aromatic heterocycles such as thiophene, pyrrole, or oxazole. These replacements would alter the electronic and hydrogen-bonding properties of the molecule, potentially leading to improved interactions with the biological target. Phenyl and pyridyl groups are also common bioisosteric replacements for furan. cambridgemedchemconsulting.com

Amide Bond Bioisosteres: The amide linkage between the furan and the morpholine ring is a key structural feature. This group could be replaced by bioisosteres such as a reverse amide, an ester, a ketone, or a stable sulfonamide to alter metabolic stability and hydrogen bonding patterns.

Phenyl Ring Bioisosteres: The phenyl group at C-2 could be replaced by other aromatic or heteroaromatic rings, such as pyridyl or thiophenyl, to explore different binding interactions.

The following table provides examples of common bioisosteric replacements that could be considered for the optimization of this compound analogues.

Original Group Potential Bioisosteric Replacements Rationale for Replacement Reference
FuranThiophene, Pyrrole, Pyridine, PhenylModify electronics and hydrogen bonding capabilities cambridgemedchemconsulting.com
Amide (-CONH-)Ester (-COO-), Ketone (-CO-), Sulfonamide (-SO2NH-)Alter metabolic stability and hydrogen bonding cambridgemedchemconsulting.com
PhenylPyridyl, Thienyl, 4-FluorophenylExplore different aromatic interactions and polarity cambridgemedchemconsulting.com

Through the systematic application of these SAR principles, it is possible to design and synthesize novel this compound analogues with optimized potency, selectivity, and pharmacokinetic profiles.

Biological Activity Evaluation of 4 Furan 2 Carbonyl 2 Phenylmorpholine and Analogues in Vitro Focus

Antimicrobial Activity

The antibacterial effects of these furan-morpholine analogues were evaluated against both Gram-positive and Gram-negative bacteria. The general findings indicate that the compounds possess limited but specific antibacterial action.

In vitro testing of 4-(5-aryl-2-furoyl)morpholine analogues revealed weak to medium antibacterial activity against the Gram-positive bacterium Staphylococcus aureus (ATCC 43300). researchgate.netpensoft.net Specifically, compounds identified as 7a (4-[5-(4-Fluorophenyl)-2-furoyl]morpholine), 7c, and 8a showed growth inhibition percentages ranging from 27.6% to 54.9% against this strain. researchgate.netpensoft.net This suggests that while not broadly potent, certain structural configurations of this chemical class can confer a degree of efficacy against specific Gram-positive pathogens.

Table 1: Antibacterial Activity of Analogues Against Staphylococcus aureus

Compound ID Substituent Activity Level Growth Inhibition (%)
7a 4-Fluorophenyl Weak to Medium 27.6 – 54.9
7c Not Specified Weak to Medium 27.6 – 54.9

| 8a | Not Specified | Weak to Medium | 27.6 – 54.9 |

The screening of 4-(5-aryl-2-furoyl)morpholine analogues was conducted against a panel of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. researchgate.net The majority of the tested compounds in this series displayed low antimicrobial activity against these Gram-negative strains. researchgate.net This indicates a general lack of broad-spectrum efficacy against this class of bacteria for the evaluated analogues.

Minimum Inhibitory Concentration (MIC) values were determined for the most biologically active analogues, primarily those showing significant antifungal properties. researchgate.net For compounds 7b (4-[5-(4-Nitrophenyl)-2-furoyl]morpholine), 8a, and 8c (4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine), which demonstrated high activity against the fungus Cryptococcus neoformans, MIC values were found to be in the range of 4–16 µg/mL. researchgate.netpensoft.net While these MICs primarily reflect antifungal potency, they are crucial for quantifying the compounds' efficacy. researchgate.net Specific MIC data for antibacterial activity was not extensively detailed, with efficacy being reported in terms of growth inhibition percentages. researchgate.net

Information regarding the evaluation of antibacterial efficacy through the measurement of inhibition zone diameters for 4-(furan-2-carbonyl)-2-phenylmorpholine or its tested analogues is not detailed in the reviewed scientific literature. The primary methods reported for assessing antimicrobial activity were the determination of growth inhibition percentages and Minimum Inhibitory Concentrations (MIC). researchgate.netpensoft.net

The synthesized analogues of this compound demonstrated more promising results in antifungal screenings compared to their antibacterial activity. researchgate.net The evaluation was carried out against fungal strains such as Candida albicans and Cryptococcus neoformans. researchgate.net

Several analogues exhibited high activity, particularly against Cryptococcus neoformans (ATCC 208821). researchgate.netpensoft.net Compound 7b (4-[5-(4-Nitrophenyl)-2-furoyl]morpholine) and compounds 8a and 8c (4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine) showed significant antifungal efficacy, with growth inhibition percentages ranging from 85.1% to 100.7%. researchgate.netpensoft.net The potent activity of compound 7b suggests that the presence of a nitro group may be a key pharmacophoric feature for the antifungal effect in this class of molecules. researchgate.net The MIC values for these active compounds ranged from 4 to 16 µg/mL, indicating significant potency. researchgate.netpensoft.net

Table 2: Antifungal Activity of Analogues Against Cryptococcus neoformans

Compound ID Substituent Growth Inhibition (%) MIC (µg/mL)
7b 4-Nitrophenyl 85.1 – 100.7 4 – 16
8a Not Specified 85.1 – 100.7 4 – 16

| 8c | 4-Bromophenyl | 85.1 – 100.7 | 4 – 16 |

Antifungal Efficacy Studies

Activity Against Specific Fungal Species (e.g., Candida albicans, Aspergillus niger, Aspergillus flavus, Rhizopus sp., Curvularia lunata)

While specific data on the antifungal activity of this compound is not extensively documented, the known properties of its constituent moieties and related analogues suggest a potential for antifungal efficacy.

Morpholine-based compounds have a known history as effective antifungal agents. For instance, the phenylpropyl-morpholine derivative Ro 14-4767/002 has demonstrated notable activity against various pathogenic fungi. nih.gov It has shown high efficacy against dermatophytes and Cryptococcus neoformans, with moderate activity against Candida species, although its effect on Aspergillus species was found to be weaker. nih.gov Furthermore, novel morpholine-containing 1,3-thiazine-2-amines have exhibited a range of antifungal activity against species such as Aspergillus flavus, Mucor, and Rhizopus. tandfonline.com

The furan (B31954) moiety also contributes to the antifungal potential. Furan derivatives have been investigated for their activity against various fungal pathogens. ijabbr.com For example, phytochemical screening of certain plant extracts has demonstrated antifungal activity against Candida albicans and Aspergillus niger. nih.gov Studies on other plant extracts have also shown inhibitory effects against Aspergillus niger and Rhizopus stolonifer. researchgate.net

A study on 4-(5-aryl-2-furoyl)morpholines, which are structurally similar to the subject compound, reported that while most of the tested compounds displayed low antimicrobial activity, some showed weak to medium antibacterial effects. researchgate.net This suggests that the specific substitutions on both the furan and morpholine (B109124) rings are crucial in determining the antifungal spectrum and potency.

Evaluation of Inhibition Zone Diameter

Anticancer Activity (Cytotoxicity)

The potential of this compound and its analogues as anticancer agents has been a subject of significant research interest, primarily due to the established cytotoxic properties of furan and morpholine derivatives against various cancer cell lines.

Evaluation Against Various Human Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7, PC-3, A549, HeLa)

Numerous studies have demonstrated the cytotoxic effects of furan-containing compounds against a panel of human cancer cell lines. For instance, novel carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.gov In one study, a particular derivative exhibited the highest activity against HepG2 cells, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov

Furthermore, new sugar hydrazones incorporating a furan ring system have been synthesized and evaluated for their anticancer activity against the HepG-2 cell line. jst.go.jpscispace.com Several of these compounds exhibited high anticancer activities, with IC50 values comparable to the standard drug Doxorubicin. jst.go.jpscispace.com Furan-based derivatives have also shown potent cytotoxic activities against the MCF-7 breast cancer cell line. nih.govmdpi.com

Analogues of this compound have also been investigated. A series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3 kinase p110alpha, with one derivative showing an IC50 value of 0.58 μM against A375 melanoma cells. nih.gov

The following table summarizes the cytotoxic activity of various furan and morpholine analogues against different cancer cell lines.

Compound ClassCell LineActivityReference
Carbamothioyl-furan-2-carboxamide derivativesHepG2, Huh-7, MCF-7Significant anticancer activity nih.gov
Furan-containing sugar hydrazonesHepG-2High anticancer activity, comparable to Doxorubicin jst.go.jpscispace.com
Furan-based derivativesMCF-7Good cytotoxic activity nih.govmdpi.com
4-Morpholino-2-phenylquinazolinesA375 MelanomaIC50 of 0.58 μM nih.gov
2-(furan-2-yl)-4-(phenylamino)quinoline derivativesNCI 60 cell line panelPotent cytotoxicity nih.gov
4-anilino-2-phenylquinoline derivativesNCI 60 cell line panelSignificant cytotoxicity nih.gov

Cell Viability Assays (e.g., using Doxorubicin as a standard)

Cell viability assays, such as the MTT assay, are commonly employed to assess the cytotoxic effects of new compounds. nih.govnih.gov Doxorubicin, a well-established anticancer drug, is frequently used as a positive control in these assays. nih.govjst.go.jpscispace.comnih.gov Studies on carbamothioyl-furan-2-carboxamide derivatives compared their anticancer activity against HepG2, Huh-7, and MCF-7 cell lines to that of Doxorubicin. nih.gov Similarly, the anticancer potential of new furan-containing sugar hydrazones against the HepG-2 cell line was evaluated with Doxorubicin as the reference drug. jst.go.jpscispace.com

The combination of Doxorubicin with furan derivatives has also been explored. For instance, certain 2,5-disubstituted furan derivatives were found to inhibit P-glycoprotein, thereby enhancing the accumulation and antiproliferative effect of Doxorubicin in multidrug-resistant MCF-7/ADR cells. doi.org A drug combination of Doxorubicin and one such furan derivative displayed an antiproliferative effect of about 97.8%. doi.org

Selective Cytotoxicity Profiles Against Specific Cell Lines

The ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Research into furan and morpholine derivatives has shown promising results in this regard. For example, certain furan-based compounds that were cytotoxic to the MCF-7 breast cancer cell line showed higher IC50 values against the normal breast cell line MCF-10A, indicating a degree of selective cytotoxicity. mdpi.com

Similarly, a study on new furan-containing sugar hydrazones evaluated their cytotoxicity against both the HepG-2 cancer cell line and normal human retina pigmented epithelium cells (RPE-1). scispace.com The results indicated that some of the synthesized compounds were significantly more toxic to the cancer cells than to the normal cells. scispace.com For instance, one compound was found to be 41 times more toxic to cancer cells than to normal cells, a selectivity much higher than that of the positive control, Doxorubicin, which was only 2.6 times more toxic to the cancer cells. scispace.com

Inhibition of Cancer Cell Growth

The cytotoxic effects of this compound analogues ultimately lead to the inhibition of cancer cell growth. The IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard measure of this activity. For example, certain 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives have demonstrated potent growth inhibition against a full panel of 60 cancer cell lines, with mean GI50 (50% growth inhibition) values as low as 0.025 μM. nih.gov Similarly, 4-anilino-2-phenylquinoline derivatives have shown significant cytotoxicity against various cancer cells, with GI50 values in the low micromolar range. nih.gov One particular compound was especially active against the growth of certain solid tumor cells, including non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231/ATCC), and CNS cancer (SF-295), with GI50 values of 0.94, 0.04, and <0.01 μM, respectively. nih.gov

Anti-inflammatory Activity

The furan nucleus is a core component in many compounds exhibiting biological activity, including anti-inflammatory effects. nih.govnih.gov Derivatives containing the furan moiety have demonstrated the ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov The anti-inflammatory properties of furan derivatives are often linked to their antioxidant capabilities, including the scavenging of free radicals. nih.gov

Studies on compounds structurally related to this compound have provided insights into their anti-inflammatory potential. For instance, a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were assessed for their ability to inhibit inflammatory responses in vitro. nih.gov Significant activity was observed in the inhibition of β-glucuronidase and lysozyme release from rat neutrophils. nih.gov Specifically, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was identified as a potent inhibitor of TNF-α formation with an IC₅₀ value of 2.3 μM. nih.gov Other derivatives in the same series also showed strong inhibition of fMLP-induced superoxide anion generation. nih.gov

Furthermore, research into substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which share the furan-2-carbonyl group, has confirmed pronounced anti-inflammatory activity. Certain compounds from this class were found to have a significant anti-inflammatory effect, in some cases exceeding that of the reference drug nimesulide.

Table 1: In Vitro Anti-inflammatory Activity of Selected Furan Analogues

Compound/Derivative Assay Target/Mediator IC₅₀ (μM) Source
1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone Inhibition of TNF-α Formation TNF-α 2.3 nih.gov
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde Inhibition of β-glucuronidase Release β-glucuronidase 5.0 nih.gov
4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one Inhibition of Lysozyme Release Lysozyme 4.6 nih.gov

Antiviral Activity (e.g., Inhibition of HIV-1, SARS-CoV-2 Mpro, Influenza Virus Replication)

The broad biological activity of furan-containing scaffolds extends to potential antiviral applications. nih.govnih.gov While direct studies on this compound are limited, research on related compounds provides a basis for its potential in this area.

HIV-1: The search for novel antiviral agents has included derivatives of biologically active natural products. For example, derivatives of glycyrrhizinic acid have demonstrated marked inhibitory activity against HIV pseudoviruses, with evidence suggesting that these compounds interfere with the virus's entry into the target cell.

SARS-CoV-2: The global effort to identify inhibitors of SARS-CoV-2 has explored various molecular targets. One key strategy involves inhibiting viral entry into host cells, which is mediated by proteases like transmembrane protease serine 2 (TMPRSS2) and Furin. A class of 1-(4-(arylethylenylcarbonyl)phenyl)-4-carboxy-2-pyrrolidinones was designed to inhibit these proteases and was found to efficiently block the replication of SARS-CoV-2 variants, with the most potent compound showing an EC₅₀ value in the low nanomolar range (0.001-0.026 μM). These compounds were also found to inhibit the interaction between the virus's receptor-binding domain (RBD) and the host's angiotensin-converting enzyme 2 (ACE2).

Influenza Virus Replication: The development of small molecules to control influenza virus infections is an ongoing area of research. Novel compounds are continuously being synthesized and tested against various molecular targets within the viral replication cycle, including neuraminidase, hemagglutinin, and RNA-dependent RNA polymerase. Studies on synthetic derivatives of boron cluster compounds, for instance, have shown the ability to suppress influenza A virus replication in vitro.

Enzyme and Receptor Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are significant therapeutic targets for neuropsychiatric and neurodegenerative disorders. Analogues containing either morpholine or furan moieties have been investigated for their MAO inhibitory potential.

A study of morpholine-based chalcones revealed potent and selective inhibition of MAO-B. The lead compound from this series, MO1, exhibited an IC₅₀ value of 0.030 µM for MAO-B and was identified as a reversible, mixed-type inhibitor. In contrast, the most potent MAO-A inhibitor from this series had an IC₅₀ of 7.1 µM.

Separately, a series of furanochalcones demonstrated moderate to good inhibitory activity, primarily targeting the MAO-B isoform. The most active compound in this group, 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one, had an IC₅₀ of 0.174 μM for MAO-B, while showing weak inhibition of MAO-A (IC₅₀ = 28.6 μM). These furan derivatives were found to be reversible and competitive inhibitors.

Table 2: In Vitro MAO Inhibition by Morpholine and Furan Analogues

Compound Series Target Enzyme Most Potent Compound IC₅₀ (μM) Selectivity Source
Morpholine-based Chalcones hMAO-B MO1 0.030 Selective for MAO-B
Morpholine-based Chalcones hMAO-A MO7 7.1
Furanochalcones hMAO-B 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one 0.174 Selective for MAO-B

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary therapeutic agents for Alzheimer's disease. The morpholine scaffold has been incorporated into compounds designed as cholinesterase inhibitors. A series of morpholine-containing chalcones were evaluated, with compound MO5 emerging as the most potent AChE inhibitor with an IC₅₀ of 6.1 µM. Kinetic studies revealed it to be a reversible and competitive inhibitor of AChE.

Other research on novel heterocyclic compounds has also yielded potent dual inhibitors of both AChE and BuChE. For example, compound 8i from one synthesized series showed strong inhibitory effects on both AChE (IC₅₀ = 0.39 μM) and BuChE (IC₅₀ = 0.28 μM).

Table 3: In Vitro Cholinesterase Inhibition by Analogous Compounds

Compound/Series Target Enzyme IC₅₀ (μM) Mode of Inhibition Source
Morpholine-based Chalcone (MO5) AChE 6.1 Reversible, Competitive
Morpholine-based Chalcone (MO9) AChE 12.01 Reversible, Noncompetitive
Novel Heterocycle (8i) AChE 0.39 Dual-target

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, making it a key target in cancer therapy. Blocking the VEGF/VEGFR-2 signaling pathway is a well-established anti-angiogenic strategy. While direct data for this compound is not available, numerous heterocyclic compounds, particularly those with quinoline (B57606) and quinazoline scaffolds, have been developed as potent VEGFR-2 inhibitors.

A series of 4-phenoxyquinoline derivatives were evaluated, with compound 6b showing highly potent and selective inhibitory activity against VEGFR-2 kinase with an IC₅₀ value of 4.66 nmol/L. Another study on bis( nih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives identified compound 23j as the most potent VEGFR-2 inhibitor, with an IC₅₀ of 3.7 nM, which is comparable to the standard drug sorafenib (IC₅₀ = 3.12 nM).

Table 4: In Vitro VEGFR-2 Inhibition by Analogous Heterocyclic Compounds

Compound Series Most Potent Compound IC₅₀ (nM) Reference Drug (IC₅₀ nM) Source
4-Phenoxyquinoline Derivatives 6b 4.66 -

Signal Peptidase IB (SpsB) is a bacterial enzyme involved in protein secretion and is considered a potential target for novel antibacterial agents. A review of available in vitro studies did not yield specific data on the evaluation of this compound or its direct analogues for inhibitory activity against Signal Peptidase IB (SpsB). Further research is required to determine if this class of compounds interacts with this bacterial enzyme target.

Kinase Inhibition (e.g., GSK-3, ROCK-1, ROCK-2, JAK2, Cdc7)

While direct in vitro studies on the kinase inhibitory activity of this compound are not extensively documented in publicly available literature, the structural components of the molecule suggest a potential for such activity. The morpholine ring is a recognized pharmacophore in the design of various kinase inhibitors. For instance, derivatives of morpholine have been incorporated into potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

Furthermore, the furan-2-yl(phenyl)methanone scaffold, which is structurally related to the title compound, has been investigated for its protein tyrosine kinase (PTK) inhibitory activity. A study on a series of these derivatives revealed that some compounds exhibited more potent PTK inhibition than the reference compound, genistein. The presence of hydroxyl and halogen substituents on the phenyl ring was found to be crucial for the observed activity.

CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells, and its antagonists are an important class of antiretroviral drugs. The pharmacophore for many small molecule CCR5 antagonists often includes a combination of aromatic and heterocyclic moieties capable of specific interactions within the receptor's binding pocket. While N-acyl-2-phenylmorpholine derivatives could theoretically present a scaffold for CCR5 antagonism, there is a lack of specific in vitro data for this compound in this context. Structure-activity relationship (SAR) studies of known CCR5 antagonists highlight the importance of specific lipophilic and hydrogen-bonding interactions, which would need to be evaluated for this particular compound.

Antioxidant Activity (e.g., Inhibition of ROS, NO Production)

The furan and morpholine moieties present in this compound are associated with antioxidant properties in various chemical contexts. Furan derivatives have been shown to possess radical scavenging capabilities. Similarly, the morpholine nucleus is a component of compounds that exhibit antioxidant effects.

A study on morpholine Mannich base derivatives demonstrated their significant radical scavenging properties in DPPH and ABTS assays. The antioxidant activity is often attributed to the ability of the heterocyclic rings to donate an electron or a hydrogen atom to stabilize free radicals. Therefore, it is plausible that this compound and its analogues could exhibit antioxidant activity by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO). However, specific in vitro data quantifying this activity for the title compound is needed for confirmation.

Anticonvulsant Activity

The 2-phenylmorpholine (B1329631) core of the target compound is a structural feature found in some centrally active agents. The search for novel anticonvulsant drugs has explored a wide range of chemical scaffolds, including those with phenyl and heterocyclic components. The presence of an aromatic ring and a heterocyclic system is a common feature in many anticonvulsant medications. While direct experimental data on the anticonvulsant properties of this compound is not available, the general structural characteristics suggest that it could be a candidate for evaluation in anticonvulsant screening models.

Dual-Target and Multi-Target Inhibitory Activities

The concept of designing single molecules that can modulate multiple biological targets is a growing area of interest in drug discovery. Given the potential for kinase inhibition and other receptor interactions suggested by its structural motifs, this compound could theoretically act as a dual-target or multi-target inhibitor. For instance, a compound with both kinase inhibitory and antioxidant properties could be beneficial in diseases where both pathways are implicated. However, without specific in vitro data across a range of targets, the multi-target profile of this compound remains speculative.

Target Identification and Mechanistic Elucidation for 4 Furan 2 Carbonyl 2 Phenylmorpholine Analogues

Identification of Molecular Targets

Discovering the specific proteins or cellular components with which a compound interacts is crucial. Affinity-based protein profiling and detailed binding site characterization are powerful tools in this endeavor.

Affinity-based protein profiling (ABPP) is a robust chemical proteomics technique used to identify the direct targets of small molecule compounds from complex biological systems. nih.gov This method often employs a photoreactive version of the compound of interest, which, upon UV irradiation, can covalently bind to its target proteins. nih.gov For instance, ABPP has been successfully used to identify the cellular on/off targets of photoreactive anticancer inhibitors, including arenobufagin (B1667589) and HM30181. nih.gov The identified targets for these compounds included ATP1A1, MDR1, PARP1, DDX5, NOP2, RAB6A, and ERGIC1. nih.gov

A similar approach could be envisioned for 4-(furan-2-carbonyl)-2-phenylmorpholine. A modified version of the compound, incorporating a photoreactive group and a tag for enrichment (like biotin), would be synthesized. This probe would then be incubated with cancer cells. Upon UV activation, the probe would covalently link to its binding partners. These protein-probe complexes could then be isolated and the identity of the proteins determined by mass spectrometry. This would provide a comprehensive profile of the potential molecular targets of this compound within the cell.

Once a potential molecular target is identified, the next step is to characterize and validate the binding interaction. This involves pinpointing the specific amino acid residues within the protein that are crucial for the compound's binding and activity. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the ligand-protein complex.

Furthermore, computational molecular docking studies can be employed to predict the binding mode and affinity of the compound to its target. For example, in a study on furan-2-carboxamides as antibiofilm agents, molecular docking suggested that carbohydrazide (B1668358) derivatives share a similar binding mode to related furanones inside the LasR protein of Pseudomonas aeruginosa. nih.gov This in silico analysis helps to rationalize the observed biological activity and guide the design of more potent analogues. nih.gov

Elucidation of Mechanism of Action (MoA) at the Molecular Level

The mechanism of action describes the specific molecular changes that occur as a result of the compound binding to its target, leading to a particular pharmacological effect. For analogues of this compound, the MoA is often linked to their anti-inflammatory or antimicrobial properties.

A study on 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines revealed that these compounds exhibit antimicrobial and antifungal activities. pensoft.net The antimicrobial effect is thought to be influenced by the morpholine (B109124) nucleus and other structural features. pensoft.net For example, a nitro group in the 2-furoylmorpholine moiety was found to enhance antifungal activity. pensoft.net This suggests that the mechanism may involve interference with microbial cellular processes, potentially through the specific chemical properties of the substituted furan (B31954) ring and the morpholine group.

Biochemical Pathway Analysis (e.g., Nrf2/HO-1 Pathway Modulation)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress and inflammation.

Compounds containing an α,β-unsaturated carbonyl moiety, a structural feature present in the furan ring of this compound, have been shown to be activators of the Nrf2 pathway. nih.gov This activation is often attributed to the reactivity of the α,β-unsaturated system with thiol groups in Keap1, the primary negative regulator of Nrf2. nih.gov Activation of Nrf2 has been shown to attenuate carbonyl stress induced by methylglyoxal (B44143) in human neuroblastoma cells, with an increase in glutathione (B108866) (GSH) levels being a critical event for detoxification. nih.gov Therefore, it is plausible that this compound and its analogues could exert their biological effects, at least in part, through the modulation of the Nrf2/HO-1 pathway, leading to enhanced antioxidant defenses.

Compound Class Observed Effect on Nrf2 Pathway Key Structural Feature
α,β-unsaturated carbonyl compoundsActivation of Nrf2 signalingα,β-unsaturated carbonyl moiety
Sesquiterpene lactonesPromotion of nuclear Nrf2 translocation and ARE target gene expressionα,β-unsaturated carbonyl groups
Chalcone and its derivativesActivation of Nrf2 signaling pathwayα,β-unsaturated carbonyl moiety

Analysis of Intramolecular Cyclization Pathways and Products

The chemical reactivity of a molecule, including its potential to undergo intramolecular cyclization, can lead to the formation of new products with different biological activities. For N-acylmorpholine derivatives, acid-catalyzed intramolecular cyclization can lead to the formation of novel heterocyclic structures. For instance, N-cyano sulfoximines can undergo acid-catalyzed hydrolysis and intramolecular cyclization to synthesize thiadiazine 1-oxides. nih.gov

While no specific studies on the intramolecular cyclization of this compound have been reported, the general principles of N-acyl amine cyclization can be applied. Depending on the reaction conditions and the presence of other functional groups, various cyclized products could potentially be formed. For example, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been shown to be a highly efficient method for the synthesis of isoquinolines and isoquinoline (B145761) N-oxides in water. nih.govrsc.org

Deuteration-based Studies for Understanding Metabolic Fate and Reaction Mechanisms

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a valuable tool in medicinal chemistry to study the metabolic fate of a drug and to potentially improve its pharmacokinetic properties. juniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

This strategy has been successfully applied to various drugs. For example, deuteration of the N-methyl group in enzalutamide (B1683756) (an anti-cancer drug) was shown to significantly alter its metabolic and pharmacokinetic profiles, leading to increased exposure to the drug. nih.gov Similarly, deuterated derivatives of dronedarone, an antiarrhythmic agent, have been synthesized and studied in vitro, although in this case, metabolic stability and clearance were not sensitive to deuterium substitution. nih.gov

For this compound, deuteration at specific positions, such as the phenyl ring or the morpholine ring, could be used to investigate its metabolic stability. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers could identify the primary sites of metabolism and potentially design analogues with improved metabolic stability and a more favorable pharmacokinetic profile.

Deuterated Compound Effect of Deuteration Original Compound
d3-EnzalutamideAltered metabolic and pharmacokinetic profiles, increased exposureEnzalutamide
Deuterated DronedaroneNo significant change in metabolic stability or clearanceDronedarone
CTP-499Increased exposure, enhanced renoprotective effectPentoxifylline

Chemical Modification and Derivatization Strategies for Optimizing 4 Furan 2 Carbonyl 2 Phenylmorpholine

Synthesis of Hybrid Molecules Incorporating the 4-(furan-2-carbonyl)-2-phenylmorpholine Scaffold

The synthesis of hybrid molecules that incorporate the this compound scaffold is a key strategy for accessing novel chemical entities with potentially enhanced biological activities. One approach to creating such hybrids involves the coupling of a pre-formed morpholine (B109124) derivative with a functionalized furan (B31954) moiety.

A relevant example is the synthesis of 4-(5-aryl-2-furoyl)morpholines. This process begins with the arylation of furan-2-carboxylic acids with various diazonium salts through the Meerwein reaction, yielding 5-arylfuran-2-carboxylic acids. These intermediates are then converted to the corresponding acyl chlorides. The final step involves the acylation of morpholine with these acyl chlorides in a solvent like dioxane at room temperature to produce the target 4-(5-aryl-2-furoyl)morpholines. pensoft.net This method allows for the introduction of a wide range of aryl substituents on the furan ring, creating a library of hybrid molecules.

The general synthetic scheme is as follows:

Meerwein Arylation: An aromatic amine is diazotized and reacted with furan-2-carboxylic acid to introduce an aryl group at the 5-position of the furan ring.

Acyl Chloride Formation: The resulting 5-arylfuran-2-carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the more reactive acyl chloride.

Amidation: The 5-arylfuran-2-carbonyl chloride is reacted with 2-phenylmorpholine (B1329631) to yield the final hybrid molecule.

Below is a table showcasing examples of synthesized 4-(5-aryl-2-furoyl)morpholines, which are close analogs of the target scaffold.

Compound IDAryl SubstituentYield (%)Melting Point (°C)
7a 4-Fluorophenyl85116-117
7b 4-Nitrophenyl--
7c 4-Methylphenyl--
7d 4-Methoxyphenyl--
7e 2,4-Dichlorophenyl--
Data sourced from a study on the synthesis of 4-(5-aryl-2-furoyl)morpholines. pensoft.net

Functionalization through Various Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the furan moiety of the this compound scaffold. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.

The furan ring can be functionalized using several transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Heck reactions. sci-hub.se For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups at specific positions on the furan ring, typically requiring a halogenated furan precursor and a boronic acid derivative in the presence of a palladium catalyst and a base.

A practical example of a cross-coupling reaction on a furan-containing molecule is the synthesis of 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives. In this synthesis, a palladium-catalyzed cross-coupling reaction is employed to couple a substituted furan with an amine. The reaction utilizes a Pd2(dba)3 catalyst, a XPhos ligand, and a base like t-BuOK in toluene. nih.gov A similar strategy could be adapted to functionalize a halogenated derivative of this compound.

The following table summarizes various cross-coupling reactions that could be applied to functionalize the furan ring.

Cross-Coupling ReactionReactantsCatalyst/LigandPotential Functional Groups Introduced
Suzuki-Miyaura Halogenated furan, Boronic acid/esterPd catalyst (e.g., Pd(PPh3)4)Aryl, heteroaryl, vinyl, alkyl
Stille Halogenated furan, OrganostannanePd catalyst (e.g., Pd(PPh3)4)Aryl, heteroaryl, vinyl, alkyl
Heck Halogenated furan, AlkenePd catalyst (e.g., Pd(OAc)2)Alkenyl
Sonogashira Halogenated furan, Terminal alkynePd/Cu catalystAlkynyl
This table presents potential cross-coupling strategies for furan functionalization based on established methodologies. sci-hub.se

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of novel polycyclic systems with constrained conformations, which can be beneficial for receptor binding.

A notable example of such a reaction is the intramolecular cyclization of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. These compounds, when treated with a dehydrating agent like propionic anhydride, undergo cyclization to form the corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.netresearchgate.net This reaction demonstrates the potential for the furan-2-carbonyl moiety to participate in the formation of new ring systems.

The reaction proceeds through the formation of a reactive intermediate that allows for the nucleophilic attack of the hydrazone nitrogen onto the butanoic acid carbonyl group, followed by dehydration to yield the cyclized product. The specific nature of the substituents on the butanoic acid portion can influence the reaction's efficiency and the properties of the resulting product. chimicatechnoacta.ruresearchgate.net

The table below shows examples of compounds synthesized through this intramolecular cyclization.

Starting MaterialProductReagent
2-(2-(furan-2-carbonyl)hydrazono)-4-oxo-4-phenylbutanoic acidN'-(5-phenyl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazidePropionic anhydride
4-(4-chlorophenyl)-2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acidN'-(5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazidePropionic anhydride
Data derived from studies on the intramolecular cyclization of furan-2-carbonyl derivatives. chimicatechnoacta.ruresearchgate.netresearchgate.net

Strategic Derivatization for Enhanced Potency and Selectivity

Strategic derivatization of the this compound scaffold is essential for fine-tuning its pharmacological profile. This involves making systematic modifications to different parts of the molecule and evaluating the impact on biological activity and selectivity through structure-activity relationship (SAR) studies.

For instance, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based compounds, modifications to the phenyl ring attached to the furan and the pyrrolidine (B122466) ring led to significant changes in inhibitory activity. The introduction of small electron-donating or electron-withdrawing groups on the phenyl ring was found to influence potency. nih.govnih.gov

In a study of 4-(5-aryl-2-furoyl)morpholines, the nature of the aryl substituent at the 5-position of the furan ring was shown to be critical for antifungal activity. For example, a compound with a nitro group at the 4-position of the aryl ring exhibited notable antifungal properties. pensoft.net

The following table outlines potential derivatization strategies and their expected impact on the properties of the this compound scaffold.

Modification SiteType of ModificationPotential Impact
Phenyl ring on morpholine Introduction of electron-donating/withdrawing groupsAlteration of electronic properties, potential for improved binding affinity
Furan ring Substitution at the 5-position with various aryl groupsModulation of lipophilicity and steric bulk, influencing potency and selectivity pensoft.net
Carbonyl group Reduction to an alcohol or conversion to a thioamideChanges in hydrogen bonding capacity and polarity, affecting target interactions
This table is based on general principles of medicinal chemistry and SAR studies of related furan and morpholine derivatives. pensoft.netnih.gov

Future Research Directions

Exploration of Broader Biological Activities and Diverse Therapeutic Applications

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. nih.govnih.gov Derivatives of 2-phenylmorpholine (B1329631) have been investigated for a range of biological activities, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and hypolipidemic properties. nih.gov Furthermore, the furan-2-carboxamide moiety is also a known pharmacophore, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial activities. pensoft.netnih.gov

A study on a series of 4-(5-aryl-2-furoyl)morpholines, which are structurally related to the title compound, revealed that their antimicrobial activity is significantly influenced by the nature of the substituent on the aryl ring. pensoft.net For instance, a nitro-substituted analogue demonstrated high antifungal activity. pensoft.net This suggests that systematic modification of both the phenyl and furan (B31954) rings of 4-(furan-2-carbonyl)-2-phenylmorpholine could lead to the discovery of potent and selective agents for various therapeutic targets.

Future research should focus on a broad-based screening of this compound and a library of its analogues against a wide array of biological targets. This could include, but is not limited to:

Anticancer Activity: Evaluation against various cancer cell lines, particularly those where morpholine-containing drugs have shown efficacy, such as lung and breast cancer. e3s-conferences.orgmdpi.comnih.gov

Neuropharmacological Activity: Given that aryl-morpholines can interact with central nervous system (CNS) targets, exploring activities related to neurodegenerative diseases, mood disorders, and pain is warranted. acs.orgnih.gov The morpholine scaffold can improve brain permeability, a crucial factor for CNS-active drugs. nih.gov

Antimicrobial and Antiviral Activity: Building on existing findings for related structures, investigation into its efficacy against a wider range of bacteria, fungi, and viruses is a logical next step. pensoft.net The furan moiety, in particular, can be a key component in antiviral agents. nih.gov

Metabolic Disorders: The known hypolipidemic effects of some 2-phenylmorpholine derivatives suggest that this compound could be explored for its potential in managing conditions like hyperlipidemia. nih.gov

The following table summarizes potential therapeutic applications and the rationale based on the structural components of this compound.

Therapeutic AreaRationaleKey Structural Moiety
Oncology Morpholine is a scaffold in many anticancer drugs; furan-carboxamides show cytotoxic effects. pensoft.nete3s-conferences.orgMorpholine, Furan-2-carboxamide
Neurology Aryl-morpholines can cross the blood-brain barrier and interact with CNS targets. acs.orgnih.gov2-Phenylmorpholine
Infectious Diseases Furan and morpholine derivatives have documented antimicrobial and antiviral properties. pensoft.netnih.govFuran, Morpholine
Metabolic Diseases 2-phenylmorpholine derivatives have shown potential as hypolipidemic agents. nih.gov2-Phenylmorpholine

Development of Advanced Computational Models for Prediction and Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts. nih.gov For this compound, the development of advanced computational models can provide deep insights into its structure-activity relationships (SAR).

Future research in this area should include:

Molecular Docking Studies: These simulations can predict the binding affinity and orientation of the compound within the active sites of various biological targets, such as enzymes and receptors. researchgate.netrsc.org For example, docking studies on morpholine-based thiazoles have successfully elucidated their interactions with carbonic anhydrase-II. researchgate.netnih.gov Similar studies could identify likely targets for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis: By creating a library of derivatives and correlating their structural features with biological activity, QSAR models can be built to predict the potency of new, unsynthesized analogues. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with its target protein over time, confirming the stability of the binding mode and revealing conformational changes. mdpi.comnih.gov This has been used effectively to validate the stability of morpholine-substituted compounds in the mTOR active site. mdpi.com

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles for synthesis. nih.gov

The following table outlines the application of various computational models in the study of this compound.

Computational ModelApplicationPredicted Outcome
Molecular Docking Predict binding to various enzymes/receptors.Binding affinity, interaction modes, potential biological targets. rsc.org
QSAR Correlate structural changes with activity.Guide the design of more potent analogues. researchgate.net
MD Simulations Assess the stability of ligand-protein complexes.Confirmation of binding stability and dynamic behavior. nih.gov
ADMET Profiling Predict pharmacokinetic and toxicity properties.Prioritization of drug-like candidates for synthesis. nih.gov

Green Chemistry Approaches in the Synthesis of Complex Morpholine Derivatives

The synthesis of complex heterocyclic compounds like this compound traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. chemrxiv.org The principles of green chemistry aim to design more environmentally benign chemical processes.

Future research should focus on developing sustainable synthetic routes to this compound and its derivatives. Key areas of exploration include:

One-Pot, Multicomponent Reactions: Designing a synthesis where multiple bonds are formed in a single reaction vessel can reduce waste, save energy, and improve efficiency. Such methods have been developed for other morpholine derivatives. iau.ir

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact of the synthesis. nih.gov

Catalytic Methods: Employing efficient and recyclable catalysts, such as heterogeneous nanocatalysts, can improve reaction rates and yields while minimizing waste. nih.gov

Redox-Neutral Synthesis: A recently developed protocol for morpholine synthesis from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) is a high-yielding, redox-neutral process that avoids the use of metal hydrides and reduces waste compared to traditional methods. chemrxiv.orgnih.gov Adapting such innovative methods for the synthesis of the 2-phenylmorpholine core would be a significant advancement.

The table below compares traditional and potential green synthetic approaches.

Synthesis AspectTraditional ApproachGreen Chemistry Approach
Reagents Stoichiometric, potentially hazardous reagents.Catalytic amounts, less toxic reagents (e.g., ethylene sulfate). nih.gov
Solvents Volatile organic compounds (VOCs).Water, PEG, or solvent-free conditions. iau.irnih.gov
Process Multi-step with intermediate isolation.One-pot, tandem, or multicomponent reactions. iau.ir
Waste Higher waste generation.Reduced waste, improved atom economy. chemrxiv.org

Synthesis and Comparative Evaluation of Enantiomerically Pure Stereoisomers for Enhanced Specificity

The 2-phenylmorpholine moiety in this compound contains a chiral center at the C-2 position. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. Therefore, the synthesis and evaluation of the individual (R)- and (S)-enantiomers are crucial.

Future research must address:

Asymmetric Synthesis: The development of stereoselective synthetic methods to produce enantiomerically pure (R)- and (S)-2-phenylmorpholine is a primary goal. Strategies could include the use of chiral auxiliaries, chiral catalysts for asymmetric cyclization, or enzymatic resolution processes. nih.govlifechemicals.comrsc.org Efficient, stereoselective syntheses for other substituted morpholines have been reported and could be adapted. rsc.orgacs.orgnih.gov

Chiral Separation: For racemic mixtures, the development of efficient chiral chromatography methods is necessary to isolate the individual enantiomers for biological testing.

Comparative Biological Evaluation: Once isolated, the enantiomers must be evaluated separately in a range of biological assays to determine if one is more active or selective (the eutomer) than the other (the distomer). This is critical for developing a drug with an improved therapeutic index.

Structural Biology: Obtaining crystal structures of each enantiomer bound to its biological target can provide a molecular-level explanation for any observed differences in activity. acs.org

The importance of stereochemistry is summarized in the table below.

AspectSignificanceResearch Goal
Biological Activity Enantiomers can have different potencies and effects.Identify the eutomer for optimal therapeutic effect.
Specificity One enantiomer may bind more selectively to the target.Reduce off-target effects and potential side effects.
Toxicity One enantiomer may be responsible for adverse effects.Develop a safer drug by using the single, active enantiomer.
Synthesis Access to enantiopure compounds is essential for development.Develop efficient asymmetric synthesis or chiral resolution methods. rsc.orgnih.gov

Investigation of Multi-Target Ligand Design Principles and Applications

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. frontiersin.org Multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously, are an emerging paradigm in drug discovery. nih.govresearchgate.net The this compound scaffold, combining three distinct chemical motifs (morpholine, phenyl, furan), is an excellent starting point for the design of MTDLs.

Future research directions in this area include:

Pharmacophore Integration: Deliberately designing derivatives where the different structural components target distinct biological pathways. For example, the phenyl-morpholine part could be optimized for a CNS receptor, while the furoyl group is modified to inhibit an enzyme involved in the same disease cascade. researchgate.net

Fragment-Based Linking: Using the core scaffold to link known pharmacophores for different targets. The furan ring could serve as a versatile linker to incorporate additional functionalities.

Synergistic Inhibition: Identifying target combinations where simultaneous modulation by a single molecule could lead to a synergistic therapeutic effect, potentially overcoming drug resistance or improving efficacy. This is a key strategy for developing new anticancer and anti-neurodegenerative agents. frontiersin.orgmdpi.com

In Silico MTDL Design: Utilizing computational methods to design and screen virtual libraries of derivatives for their predicted affinity against a panel of disease-relevant targets. mdpi.comuthscsa.edu

This table illustrates the potential for MTDL design based on the compound's scaffold.

Structural MoietyPotential Target Class 1Potential Target Class 2MTDL Strategy
2-Phenylmorpholine CNS Receptors (e.g., Dopamine (B1211576), Serotonin) acs.orgKinases (e.g., PI3K/mTOR) nih.govIntegrate features for dual inhibition in neuro-oncology.
Furan-2-carbonyl Enzymes (e.g., COX) pensoft.netIon ChannelsLink to another pharmacophore via the furan ring.
Entire Scaffold AChE/BChEMAO-A/MAO-BDesign derivatives for dual-action in Alzheimer's treatment. frontiersin.org

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(furan-2-carbonyl)-2-phenylmorpholine?

The synthesis typically involves multi-step reactions starting with functionalization of the morpholine core. Key steps include:

  • Acylation : Introducing the furan-2-carbonyl group via nucleophilic acyl substitution or coupling reactions.
  • Substitution : Installing the phenyl group at the 2-position of the morpholine ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Purification : Recrystallization from ethanol or methanol yields high-purity product (e.g., 69–72% yields reported for analogous compounds) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., furan carbonyl signals at ~160–170 ppm for 13C^{13}C) .
  • FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm1^{-1} and aromatic C-H vibrations .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and structural motifs (e.g., [M+H]+^+ at m/z 325 for derivatives) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Using CuKα radiation (λ = 1.5418 Å) at 173 K to minimize thermal motion .
  • Refinement : SHELXL-2012 software refines atomic coordinates and displacement parameters, resolving rotational disorder in the furan ring (occupancy ratios ~0.43:0.57) .
  • Validation : R-factor < 0.05 and data-to-parameter ratio >12 ensure reliability .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s electronic properties?

  • DFT Calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions for pharmacological studies .
  • Vibrational Assignments : Correlate experimental IR/Raman spectra with computed modes (e.g., Gaussian 09 at B3LYP/6-31G(d)) .

Q. What strategies resolve discrepancies in NMR data interpretation?

  • Decoupling Experiments : Differentiate overlapping signals (e.g., aromatic protons near 7.0–8.0 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign quaternary carbons .
  • Solvent Optimization : Use deuterated DMSO or CDCl3_3 to enhance signal resolution for polar derivatives .

Q. How do hydrogen bonding and supramolecular interactions influence the crystal lattice?

SC-XRD reveals:

  • N–H⋯O Bonds : Link cations and anions into chains along specific crystallographic axes .
  • C–H⋯O Interactions : Stabilize layered frameworks parallel to (011) planes, impacting solubility and melting points .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Functional Group Variation : Replace the phenyl group with halogenated (e.g., 4-Cl, 3-F) or methoxy-substituted aryl rings to modulate electronic effects .
  • Bioisosteres : Substitute the furan ring with thiophene or pyridine to assess pharmacophore requirements .

Q. What challenges arise in refining X-ray data for disordered moieties?

  • Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., furan ring disorder) using constraints in SHELXL .
  • Thermal Parameters : Apply anisotropic displacement parameters (ADPs) to atoms with significant positional uncertainty .

Q. How to optimize purification for high-purity samples?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Recrystallization : Ethanol-water mixtures (9:1) yield crystals suitable for SC-XRD .

Q. How to correlate vibrational spectra with molecular conformation?

  • Conformational Analysis : Compare experimental IR peaks (e.g., C=O at 1680 cm1^{-1}) with DFT-predicted vibrations for chair vs. boat morpholine conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.